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Compound of Interest

Compound Name: 2,2',4-Trimethoxybenzophenone

Cat. No.: B1587445 Get Quote

An In-depth Technical Guide to 2,2',4-
Trimethoxybenzophenone
For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2',4-Trimethoxybenzophenone is a substituted aromatic ketone belonging to the

benzophenone family. Benzophenones are a class of compounds known for their applications

as photoinitiators, UV absorbers in sunscreens and plastics, and as intermediates in organic

synthesis. The specific substitution pattern of three methoxy groups on the benzophenone core

in 2,2',4-Trimethoxybenzophenone influences its electronic properties, solubility, and

reactivity, making it a compound of interest for various research and development applications.

This guide provides a comprehensive overview of its chemical and physical properties, a

plausible synthetic route, and its analytical characterization.

Chemical Identity
Chemical Name: 2,2',4-Trimethoxybenzophenone

CAS Number: 33077-87-1[1]
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Precise experimental data for all physical constants of 2,2',4-Trimethoxybenzophenone are

not readily available in the public domain. The following table includes available data and

estimations based on structurally related compounds.

Physical Constant Value/Description Source(s)

Molecular Formula C₁₆H₁₆O₄ [2]

Molar Mass 272.29 g/mol [2]

Melting Point 54.0 to 59.0 °C [1]

Boiling Point
Estimated to be > 300 °C at

760 mmHg

Based on related

benzophenones

Solubility

Expected to be soluble in

common organic solvents like

acetone, ethanol, and

chloroform, and poorly soluble

in water.

[3]

Appearance
White to almost white powder

or crystals
[1]

Synthesis of 2,2',4-Trimethoxybenzophenone
A plausible synthetic route for 2,2',4-Trimethoxybenzophenone can be adapted from the

synthesis of related hydroxylated and methoxylated benzophenones. A common method

involves the Friedel-Crafts acylation reaction. In this proposed synthesis, 2,4-dimethoxybenzoyl

chloride would be reacted with 1,2-dimethoxybenzene in the presence of a Lewis acid catalyst

like aluminum chloride.

Experimental Protocol:
Preparation of the Acyl Chloride: 2,4-dimethoxybenzoic acid is reacted with thionyl chloride

(SOCl₂) or oxalyl chloride to form 2,4-dimethoxybenzoyl chloride. The reaction is typically

carried out in an inert solvent like dichloromethane (DCM) or under neat conditions, followed

by distillation or removal of excess reagent under reduced pressure.
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Friedel-Crafts Acylation:

To a cooled (0 °C) suspension of anhydrous aluminum chloride (AlCl₃) in a dry, inert

solvent (e.g., dichloromethane or 1,2-dichloroethane), add 1,2-dimethoxybenzene.

Slowly add a solution of 2,4-dimethoxybenzoyl chloride in the same solvent to the reaction

mixture.

After the addition is complete, allow the reaction to warm to room temperature and stir for

several hours until the reaction is complete (monitored by TLC).

Work-up and Purification:

The reaction mixture is then carefully poured into a mixture of crushed ice and

concentrated hydrochloric acid to decompose the aluminum chloride complex.

The organic layer is separated, and the aqueous layer is extracted with the solvent.

The combined organic layers are washed with a saturated solution of sodium bicarbonate

and then with brine.

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered,

and the solvent is removed under reduced pressure.

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol

or a mixture of hexane and ethyl acetate) or by column chromatography on silica gel to

yield pure 2,2',4-Trimethoxybenzophenone.

Synthesis Workflow Diagram:
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Caption: Synthesis of 2,2',4-Trimethoxybenzophenone via Friedel-Crafts acylation.

Analytical Characterization
The structure of 2,2',4-Trimethoxybenzophenone can be confirmed using various

spectroscopic techniques. While experimental spectra for this specific compound are not

readily available, the expected spectral data can be predicted based on the analysis of closely

related benzophenone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methoxy groups. The protons on the substituted benzene rings will appear

as doublets and doublets of doublets in the aromatic region (typically δ 6.5-8.0 ppm). The

three methoxy groups will each give a singlet at around δ 3.8-4.0 ppm. The integration of

these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon (around δ

195 ppm), the aromatic carbons (in the range of δ 100-160 ppm), and the methoxy carbons

(around δ 55-60 ppm). The exact chemical shifts will be influenced by the positions of the

methoxy substituents on the aromatic rings.

Infrared (IR) Spectroscopy
The IR spectrum of 2,2',4-Trimethoxybenzophenone is expected to exhibit characteristic

absorption bands for its functional groups:

C=O Stretch: A strong absorption band in the region of 1650-1670 cm⁻¹ is characteristic of

the benzophenone carbonyl group.

C-O Stretch (Aryl Ether): Strong bands are expected in the region of 1200-1275 cm⁻¹

(asymmetric) and 1020-1075 cm⁻¹ (symmetric) corresponding to the aryl-O-CH₃ ether

linkages.

C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are characteristic of the

aromatic C-H stretching vibrations.

C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹ will be present due to the C-

H stretching of the methyl groups of the methoxy substituents.

C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1450-1600

cm⁻¹ region due to the C=C stretching vibrations within the aromatic rings.

Reactivity and Applications
The reactivity of 2,2',4-Trimethoxybenzophenone is primarily governed by the carbonyl group

and the electron-rich aromatic rings. The carbonyl group can undergo typical ketone reactions

such as reduction to a secondary alcohol or reaction with Grignard reagents. The methoxy

groups are generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or

BBr₃) to yield the corresponding polyhydroxybenzophenone.

The electron-donating nature of the methoxy groups activates the aromatic rings towards

electrophilic substitution. However, the substitution pattern will be directed by the existing

methoxy groups.
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Potential applications for 2,2',4-Trimethoxybenzophenone include:

UV stabilizer: The benzophenone core is an effective chromophore for absorbing UV

radiation, and the methoxy substituents can modulate these properties.

Photoinitiator: In photopolymerization processes, it can absorb light and initiate

polymerization reactions.

Intermediate in organic synthesis: It can serve as a building block for the synthesis of more

complex molecules, including pharmaceuticals and agrochemicals.

Conclusion
2,2',4-Trimethoxybenzophenone is a valuable compound with potential applications in

materials science and organic synthesis. This guide has provided a comprehensive overview of

its known and estimated properties, a plausible synthetic route, and its expected analytical

characteristics. Further research to experimentally determine its physical constants and to

explore its reactivity and applications is warranted.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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